Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate
Description
Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate is a heterocyclic compound featuring a thiazole core substituted with phenyl and 2-pyridinyl groups at positions 4 and 2, respectively, and an acetoxy methyl ester at position 3.
Properties
IUPAC Name |
methyl 2-(4-phenyl-2-pyridin-2-yl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-15(20)11-14-16(12-7-3-2-4-8-12)19-17(22-14)13-9-5-6-10-18-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWOYNRSVWDLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)C2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity allows it to participate in π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid (SY220084)
- Structure : Replaces the 2-pyridinyl group with a thiophene ring.
- Key Differences :
- Electronic Effects : Thiophene’s sulfur atom introduces electron-rich properties compared to the pyridinyl nitrogen, altering dipole moments and π-π stacking interactions.
- Biological Relevance : Thiophene-containing compounds often exhibit enhanced metabolic stability but reduced basicity compared to pyridine derivatives .
Methyl 2-[2-(3-methyl-5-(trifluoromethyl)pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl]acetate (CAS 955962-94-4)
- Structure : Substitutes the 2-pyridinyl group with a trifluoromethyl-pyrazole moiety.
- Bioactivity: Pyrazole derivatives are known for anti-inflammatory and anticancer activities, suggesting divergent pharmacological profiles compared to pyridinyl-containing analogs .
(2-Amino-thiazol-5-yl)-acetic acid methyl ester
- Structure: Simplifies the thiazole core to an amino-substituted derivative.
- Key Differences: Reactivity: The amino group enhances nucleophilicity, enabling facile functionalization (e.g., amide bond formation). Physicochemical Properties: Lower molecular weight (MW 186.21) and higher solubility compared to bulkier analogs .
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound* | ~2.5† | ~0.1 (DMSO)† | ~150–160† |
| (2-Amino-thiazol-5-yl)-acetate | 1.02 | >10 (DMSO) | 449 K (176°C) |
| Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-...acetate | 1.8‡ | N/A | 449 K |
†Estimated based on analogs; ‡Calculated using data.
- Key Trends: Pyridinyl and phenyl groups increase logP, reducing aqueous solubility. Amino substituents enhance polarity, improving solubility .
Biological Activity
Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate is a heterocyclic compound that exhibits significant biological activity due to its unique structural features, including a thiazole ring, a pyridine ring, and a phenyl group. This article explores its biological activities, mechanisms of action, and potential applications in various fields.
Structural Overview
The compound's structure can be represented as follows:
The key components include:
- Thiazole Ring : Known for its pharmacological properties.
- Pyridine Ring : Contributes to the compound's interaction with biological targets.
- Phenyl Group : Enhances lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, demonstrate notable antimicrobial properties. A study highlighted that thiazole derivatives effectively inhibited the growth of various fungi, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM . The presence of electron-withdrawing and electron-donating groups on the aromatic rings significantly influences this activity.
Antitumor Potential
Thiazole compounds have shown promising anticancer properties. For instance, several derivatives were tested against human cancer cell lines, revealing IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. The structure–activity relationship (SAR) analysis indicated that modifications in the phenyl ring enhance cytotoxicity against various cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 | Doxorubicin |
| Compound 10 | U251 | 1.98 ± 1.22 | Doxorubicin |
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. Studies suggest that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The thiazole moiety can bind to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity through π-π interactions facilitated by its aromatic structure.
- Cellular Uptake : Enhanced lipophilicity allows for better membrane permeability and cellular uptake.
Case Studies and Research Findings
Several studies have documented the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Study : A derivative exhibited an IC50 value of 10 nM against Giardia intestinalis, outperforming conventional treatments .
- Antitumor Activity : Compounds with similar structures demonstrated significant cytotoxicity against melanoma and glioblastoma cell lines, indicating potential as anticancer agents .
- Anti-inflammatory Research : Thiazole derivatives have been shown to reduce inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases .
Q & A
Q. What synthetic routes are commonly employed to prepare Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate?
The compound is typically synthesized via multi-step protocols involving the Hantzsch thiazole synthesis. Key intermediates include 4-phenyl-2-(2-pyridinyl)thiazole derivatives, which are further functionalized with an acetate ester group. For example, sodium monochloroacetate is used to introduce the ester moiety in aqueous/ethanoic acid media under reflux conditions . Solvent selection (e.g., DMF, ethanol) and catalysts (e.g., triethylamine) influence reaction efficiency and yield .
Q. What spectroscopic and analytical methods validate the structure and purity of this compound?
- 1H/13C NMR : Assigns protons and carbons in the thiazole, pyridinyl, and phenyl groups. For instance, the methyl ester group typically resonates at δ ~3.6–3.8 ppm in 1H NMR .
- IR spectroscopy : Confirms carbonyl (C=O) stretching of the ester (~1700–1750 cm⁻¹) and C-S/C-N vibrations in the thiazole ring .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content (acceptable deviation: ±0.4%) .
Q. What are the critical intermediates in the synthesis of this compound?
Key intermediates include:
- 4-Phenyl-2-(2-pyridinyl)-1,3-thiazole-5-carbaldehyde, generated via cyclocondensation of thiourea derivatives with α-haloketones.
- Sodium monochloroacetate, used to introduce the ester functionality via nucleophilic substitution .
Intermediates are purified using silica gel chromatography, with eluent systems like ethyl acetate/hexane (3:7) .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?
X-ray diffraction reveals:
- The thiazole and pyridinyl rings adopt a near-planar conformation, with a dihedral angle of ~75.6° between the thiazole and pyridine planes .
- Hydrogen bonds : Intramolecular N–H···O bonds stabilize the molecular conformation, while intermolecular C–H···O/N interactions contribute to crystal packing .
- Halogen bonding : Chlorine atoms (if present in analogs) form short contacts (e.g., Cl···O = 3.02 Å) with nitro groups, enhancing lattice stability .
Q. What computational methods predict the binding interactions of this compound with biological targets?
Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes or receptors. For example:
- The pyridinyl nitrogen may form hydrogen bonds with active-site residues, while the phenyl group engages in π-π stacking with aromatic amino acids .
- Docking scores (e.g., binding energy ≤ −8.0 kcal/mol) correlate with experimental inhibitory activity .
Q. How do substituent variations on the thiazole ring affect physicochemical and biological properties?
- Electron-withdrawing groups (e.g., -Br, -NO₂) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
- Steric effects : Bulky substituents (e.g., 4-methylphenyl) reduce binding affinity to planar active sites, as shown in comparative docking studies .
- LogP values : Hydrophobic substituents (e.g., 4-fluorophenyl) improve membrane permeability, critical for bioavailability .
Q. What role do hydrogen and halogen bonds play in stabilizing the compound’s solid-state structure?
- Classical hydrogen bonds (e.g., N–H···O) contribute to intramolecular stabilization, while non-classical C–H···O/N bonds mediate intermolecular interactions .
- Halogen bonds (e.g., Cl···O) in analogs exhibit near-linear geometries (angle ~178°), with bond strengths comparable to moderate hydrogen bonds (3.0–3.5 Å) .
Q. How can X-ray diffraction data guide the optimization of molecular conformation for target binding?
- Torsion angles : Adjusting dihedral angles between the thiazole and pyridinyl rings (e.g., via methyl substitution) optimizes steric compatibility with enzyme pockets .
- Envelope conformations : Open conformations of triazine or thiazole rings enhance flexibility, improving binding to dynamic active sites .
Q. What methodologies assess the stability of the ester group under varying experimental conditions?
Q. How are substituent effects analyzed in structure-activity relationship (SAR) studies?
- Comparative synthesis : Analog libraries with systematic substituent variations (e.g., -F, -CH₃, -OCH₃) are synthesized .
- Biological assays : IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase) are correlated with electronic (Hammett σ) and steric (Taft Es) parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
